

An In-depth Technical Guide to 2-Formylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Piperidine-2-carbaldehyde hydrochloride*

CAS No.: *1159825-30-5*

Cat. No.: *B1499815*

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Introduction

2-Formylpiperidine hydrochloride is a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. As a bifunctional molecule, it incorporates a reactive aldehyde group and a secondary amine, masked as a stable hydrochloride salt. This unique combination allows for its versatile application in the synthesis of complex nitrogen-containing scaffolds, particularly substituted piperidines and fused bicyclic systems, which are prevalent in a wide array of biologically active compounds and natural products.

This guide provides a comprehensive overview of the core physical and chemical properties of 2-Formylpiperidine HCl. It is designed to equip researchers with the technical insights and practical methodologies required for its effective handling, characterization, and application in a laboratory setting. The narrative balances established data with reasoned, experience-based analysis, particularly where specific experimental data for this exact salt is not publicly available, by drawing logical parallels from the free base and related chemical structures.

Compound Identification and Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and identity. 2-Formylpiperidine HCl is the hydrochloride salt of the parent compound,

piperidine-2-carbaldehyde. The protonation of the piperidine nitrogen by hydrochloric acid enhances the compound's stability and modulates its solubility profile.

- IUPAC Name: **piperidine-2-carbaldehyde hydrochloride**
- Synonyms: 2-Piperidinecarboxaldehyde HCl
- CAS Number: 144876-20-0 (for the free base, 2-Formylpiperidine)[1]
- Chemical Structure (HCl Salt):

Caption: Structure of 2-Formylpiperidine Hydrochloride.

Physicochemical Properties

Precise experimental data for 2-Formylpiperidine HCl is not extensively documented. The following table summarizes the known properties of the free base and provides expert-inferred predictions for the hydrochloride salt, based on the general behavior of amine salts.

Property	2-Formylpiperidine (Free Base)	2-Formylpiperidine HCl (Predicted)	Justification for Prediction
Molecular Formula	C ₆ H ₁₁ NO[1]	C ₆ H ₁₂ ClNO	Addition of HCl
Molecular Weight	113.16 g/mol [1]	149.62 g/mol	MW of free base + MW of HCl (36.46 g/mol)
Appearance	Colorless to yellow liquid (inferred)	White to off-white crystalline solid	Amine salts are typically crystalline solids.[2]
Melting Point	Not available	>150 °C (estimated)	Salt formation significantly increases melting point over the parent amine/aldehyde. Piperidine HCl melts at 248 °C.
Boiling Point	Not available	Decomposes upon strong heating	Hydrochloride salts are non-volatile and tend to decompose at high temperatures rather than boil.
Solubility	Soluble in organic solvents	Soluble in water, methanol, ethanol; sparingly soluble in less polar solvents like dichloromethane; insoluble in ethers and hydrocarbons.	The ionic nature of the salt dramatically increases polarity and aqueous solubility.[2]
pKa	~9-10 (estimated for piperidinium ion)	Not applicable	The amine is already protonated.

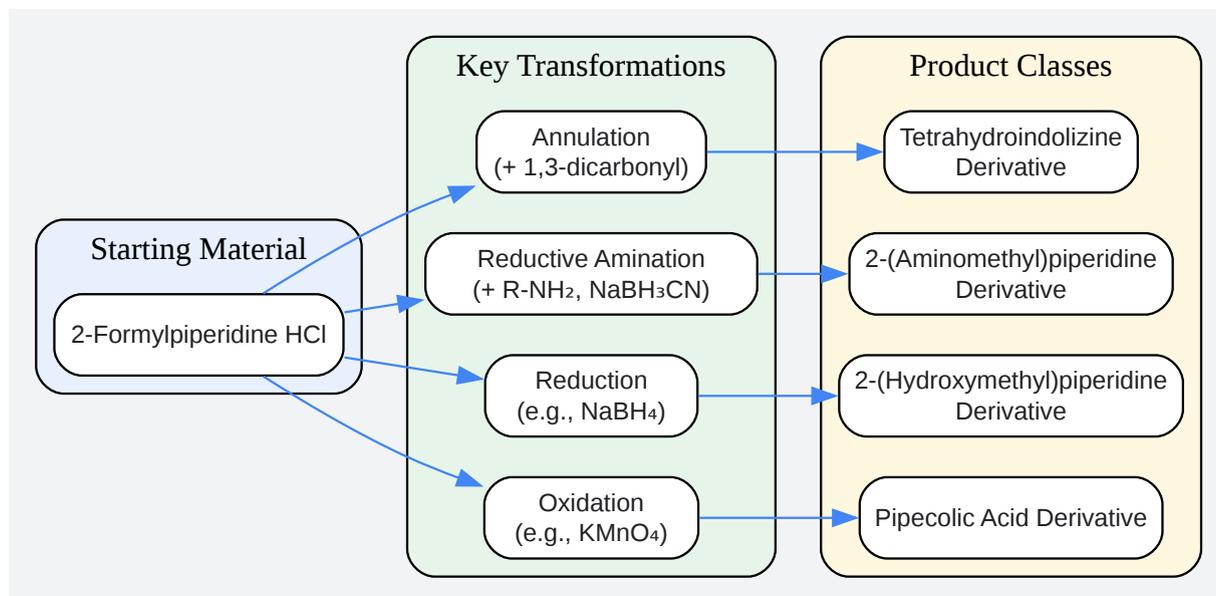
Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Formylpiperidine HCl lies in the orthogonal reactivity of its two functional groups. The piperidinium ion is relatively inert but can be deprotonated in situ to liberate the nucleophilic secondary amine. The aldehyde group is a versatile electrophile.

3.1. Reactivity of the Aldehyde Group

The formyl group is susceptible to a wide range of nucleophilic additions and related transformations.[3]

- **Reductive Amination:** A cornerstone reaction where the aldehyde can be condensed with a primary amine to form an imine, which is then reduced (e.g., with NaBH_3CN or $\text{NaBH}(\text{OAc})_3$) to yield a 2-(aminomethyl)piperidine derivative. This is a powerful method for elaborating side chains.
- **Oxidation:** The aldehyde can be readily oxidized to a carboxylic acid (piperidine-2-carboxylic acid, or pipercolic acid) using standard oxidants like potassium permanganate (KMnO_4) or Jones reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4$).
- **Reduction:** The aldehyde can be reduced to a primary alcohol (2-(hydroxymethyl)piperidine) using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
- **Wittig and Related Olefinations:** Reaction with phosphorus ylides (Wittig reaction) or phosphonate carbanions (Horner-Wadsworth-Emmons reaction) converts the formyl group into a vinyl group.
- **Annulation Reactions:** As a key application, 2-Formylpiperidine HCl can undergo annulation reactions with 1,3-dicarbonyl compounds in the presence of a base to form 5,6,7,8-tetrahydroindolizine cores, which are scaffolds for various biologically active molecules.[4]



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Caption: Key reaction pathways for 2-Formylpiperidine HCl.

3.2. Reactivity involving the Piperidine Nitrogen

The hydrochloride salt protects the amine from participating in reactions. However, by adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), the free secondary amine can be generated in situ for subsequent reactions, such as N-acylation, N-alkylation, or N-arylation.

Spectroscopic Characterization

While a dedicated spectral library for 2-Formylpiperidine HCl is not readily available, its structure allows for a confident prediction of its key spectroscopic features.

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber	Rationale and Interpretation
^1H NMR	Aldehyde Proton (CHO)	δ 9.5 - 10.0 ppm	The aldehydic proton is highly deshielded and appears as a characteristic singlet or doublet in the downfield region of the spectrum.[5]
N^+H_2 Protons	δ 8.0 - 9.5 ppm (broad)	The acidic protons on the nitrogen are typically broad, exchangeable with D_2O , and their shift is highly dependent on solvent and concentration.	
C2-H Proton (CH-CHO)	δ 3.0 - 3.5 ppm	The proton alpha to both the nitrogen and the carbonyl group will be shifted downfield.	
Piperidine Ring Protons	δ 1.5 - 3.2 ppm	A series of complex, overlapping multiplets corresponding to the axial and equatorial protons of the piperidine ring.	
^{13}C NMR	Carbonyl Carbon (C=O)	δ 190 - 205 ppm	The aldehyde carbonyl carbon is highly deshielded and is a key diagnostic peak.
C2 Carbon (CH-CHO)	δ 55 - 65 ppm	The carbon atom attached to both the	

		nitrogen and the formyl group.	
Piperidine Ring Carbons	δ 20 - 50 ppm	The remaining carbon signals of the piperidine ring.	
FT-IR	C=O Stretch (Aldehyde)	1720 - 1740 cm^{-1} (strong)	A strong, sharp absorption characteristic of a saturated aliphatic aldehyde.[5]
N ⁺ -H Stretch	2400 - 2800 cm^{-1} (broad)	A very broad and complex absorption band typical for ammonium salts.	
C-H Stretch (Aldehyde)	2700 - 2750 cm^{-1} and 2800 - 2850 cm^{-1}	Two weak bands (Fermi doublets) characteristic of the C-H bond of an aldehyde.	
Mass Spec. (ESI+)	Molecular Ion	m/z 114.09 [M+H] ⁺ (of free base)	In Electrospray Ionization, the protonated molecule of the free base (C ₆ H ₁₁ NO) would be observed. The HCl is not covalently bonded.
Fragmentation	Loss of CHO (m/z 29), loss of H ₂ O (m/z 18)	Common fragmentation patterns for piperidine alkaloids include loss of water and fragmentation of the piperidine ring.[6] [7]	

Stability and Storage

Proper storage is critical to maintain the integrity of 2-Formylpiperidine HCl, given the reactivity of the aldehyde group and the hygroscopic nature of the salt.

- **Stability:** Aldehydes are susceptible to air oxidation, which can convert the formyl group to a carboxylic acid.[8] While the solid salt form is more stable than the free base liquid, this remains a primary degradation pathway. The compound is also sensitive to strong bases, which will neutralize the HCl and liberate the less stable free base.
- **Storage Recommendations:** The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.[9] It should be kept in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong bases.

Analytical Methodologies

To ensure the quality and purity of 2-Formylpiperidine HCl for research and development, a set of robust analytical protocols is essential.

Protocol 1: Purity Assessment by HPLC

- **Objective:** To determine the purity of the compound and identify any potential impurities.
- **Methodology:**
 - **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - **Mobile Phase:** A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) to ensure the amine remains protonated.
 - **Gradient:** Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV at 210 nm.

- Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of 50:50 water:acetonitrile.
- Causality: The reverse-phase column separates compounds based on polarity. TFA ensures sharp peak shapes by preventing interaction of the amine with free silanols on the stationary phase.

Protocol 2: Chloride Content by Argentometric Titration

- Objective: To confirm the stoichiometry of the hydrochloride salt.
- Methodology:
 - Accurately weigh a sample of 2-Formylpiperidine HCl (approx. 100 mg) and dissolve it in deionized water (50 mL).
 - Add 2-3 drops of potassium chromate indicator solution.
 - Titrate with a standardized solution of silver nitrate (AgNO_3 , e.g., 0.1 M) until the first appearance of a persistent reddish-brown precipitate.
 - Calculate the chloride content based on the volume of AgNO_3 solution used.
- Trustworthiness: This is a standard, reliable pharmacopeial method for quantifying halide salts. The endpoint is sharp and visually easy to determine.

Safety and Handling

As a reactive aldehyde and an amine salt, 2-Formylpiperidine HCl requires careful handling to minimize exposure and ensure laboratory safety.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or butyl rubber are recommended for aldehydes), safety goggles or a face shield, and a lab coat.^[10]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.^[11] Avoid contact with skin and eyes.
- Incompatibilities: Keep away from strong oxidizing agents and strong bases.

- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]
 - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Formylpiperidine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1499815#physical-and-chemical-properties-of-2-formylpiperidine-hcl>]

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